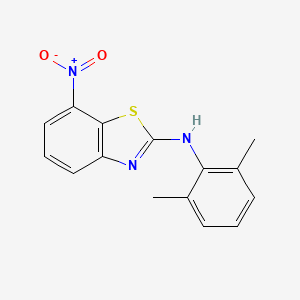
N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitro group at the 7th position and a dimethylphenyl group at the 2nd position of the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Cancer Research: It may be investigated for its potential anticancer properties through inhibition of specific enzymes or signaling pathways.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments for textile and printing industries.
Sensors: It can be used in the development of chemical sensors for detecting specific analytes in environmental and industrial applications.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The compound may also interact with DNA or proteins, leading to inhibition of cellular processes and induction of apoptosis.
類似化合物との比較
N-(2,6-Dimethylphenyl)-2-aminobenzothiazole: Similar structure but lacks the nitro group.
7-Nitro-1,3-benzothiazol-2-amine: Similar structure but lacks the dimethylphenyl group.
N-(2,6-Dimethylphenyl)-5-nitrobenzothiazole: Similar structure but with the nitro group at a different position.
Uniqueness: N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the nitro and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
820101-42-6 |
|---|---|
分子式 |
C15H13N3O2S |
分子量 |
299.3 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-6-10(2)13(9)17-15-16-11-7-4-8-12(18(19)20)14(11)21-15/h3-8H,1-2H3,(H,16,17) |
InChIキー |
LZNQVELWYQXSSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


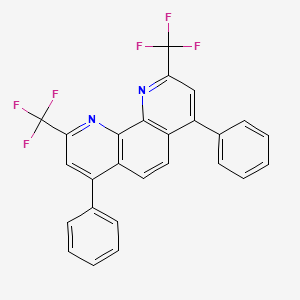
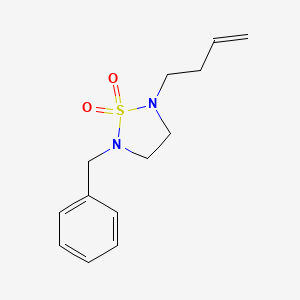
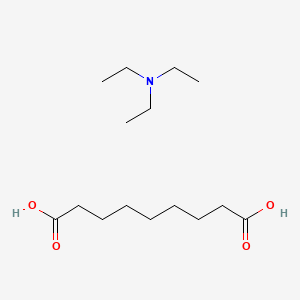
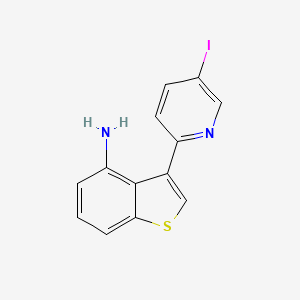
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
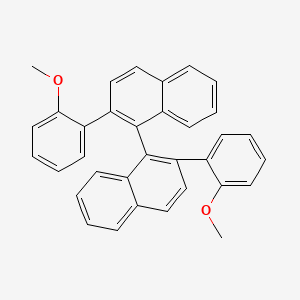
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)


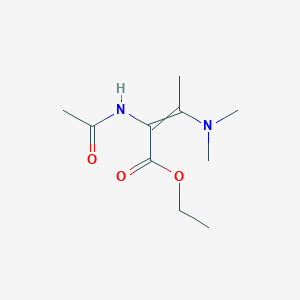

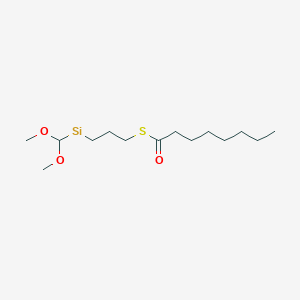

methanone](/img/structure/B14224975.png)
